Methyl 4-(2,2-dibromoacetyl)benzoate
Description
Properties
Molecular Formula |
C10H8Br2O3 |
|---|---|
Molecular Weight |
335.98 g/mol |
IUPAC Name |
methyl 4-(2,2-dibromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
QYUJHILHKSDRML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-(2,2-dibromoacetyl)benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid followed by a halogenation reaction. One common method includes:
Esterification: Dissolving 4-bromo-2-methylbenzoic acid in methanol and catalyzing the reaction with sulfuric acid to form the methyl ester.
Halogenation: Reacting the methyl ester with a halogenating agent such as bromine or a brominating reagent to introduce the dibromoacetyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and halogenation processes. These methods are designed to be cost-effective and efficient, utilizing readily available raw materials and catalysts to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-dibromoacetyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 4-(2,2-dibromoacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-dibromoacetyl)benzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6)
Methyl 3,5-dibromo-2-diacetylaminobenzoate
- Structure: Dibromo substituents at meta positions and an N,N-diacetylated amino group at the ortho position .
- Synthesis : Unexpected product from bromination and acetylation reactions, yielding 93% in intermediate steps .
- Physical Properties : Higher melting point (107–110°C) due to strong C–H⋯O intermolecular interactions .
- Applications : Halogenated benzoates like this are studied for microbial dechlorination of pollutants, suggesting environmental applications .
Quinoline-Piperazine Benzoate Derivatives (C1–C7)
- Structures: Methyl benzoates conjugated to quinoline-piperazine moieties with varied para-substituents (Br, Cl, F, etc.) .
- Synthesis : Crystallized from ethyl acetate as yellow/white solids; characterized by 1H NMR and HRMS .
- Key Differences: Bulkier structures due to quinoline-piperazine groups, likely reducing solubility compared to the target compound. Substituted halogens may enhance biological activity (e.g., HDAC inhibition) .
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate
- Structure : Phenacyl ester with a 4-bromophenyl group linked via an oxoethyl chain .
- Applications : Used as a photo-removable protecting group for carboxylic acids in organic synthesis .
- Comparison : The phenacyl group offers photolability, a property absent in the target compound’s dibromoacetyl group.
Data Table: Key Comparative Properties
Research Findings and Implications
- Reactivity : The dibromoacetyl group in the target compound may enhance electrophilicity, making it reactive toward nucleophiles (e.g., in cross-coupling reactions) .
- Biological Activity: Quinoline-piperazine analogs (C1–C7) demonstrate the impact of halogen substituents on HDAC inhibition, suggesting that the target’s bromine atoms could be leveraged for similar bioactivity .
- Crystallography: Weak intermolecular interactions (e.g., C–H⋯O) in analogs like Methyl 3,5-dibromo-2-diacetylaminobenzoate highlight the role of substituents in crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
